Boruro de vanadio

Descripción general

Descripción

Vanadium boride (VB) is a compound that belongs to the family of transition metal borides. It has a high melting point, high hardness, and excellent chemical stability, making it an ideal material for various applications. VB has been extensively studied in recent years due to its unique properties and potential applications in various fields, including catalysis, energy storage, and electronic devices.

Aplicaciones Científicas De Investigación

Electrocatálisis

Los boruros intermetálicos, incluido el boruro de vanadio, son una gran familia de sólidos inorgánicos con esquemas de enlace ricos, y una gran diversidad composicional y estructural {svg_1}. Poseen una alta flexibilidad para modular las estructuras electrónicas locales y las propiedades de adsorción superficial, lo que brinda grandes oportunidades para el desarrollo de catalizadores avanzados con actividad y estabilidad superiores {svg_2}.

Almacenamiento de energía

El this compound se ha utilizado en el campo del almacenamiento de energía, específicamente en las baterías de flujo redox de vanadio (VRFB) {svg_3}. Estas baterías tienen las ventajas de una larga vida útil, un diseño flexible, seguridad y confiabilidad {svg_4}. El uso de this compound como catalizador para el par V3+/V2+ en VRFB ha mostrado resultados prometedores {svg_5}.

Mejora de la actividad electroquímica

El uso de this compound como catalizador tiene aplicaciones prácticas para mejorar la actividad electroquímica de los electrodos VRFB {svg_6}. Esta mejora en la actividad electroquímica puede conducir a un mejor rendimiento de estas baterías {svg_7}.

Síntesis de boruros intermetálicos puros en fase y bien definidos

La síntesis de boruros intermetálicos puros en fase y bien definidos es otra área donde el this compound encuentra aplicación {svg_8}. Estos boruros son adecuados para estudios catalíticos {svg_9}.

Comprensión de las estructuras electrónicas

El this compound, como otros boruros intermetálicos, se utiliza en métodos de investigación para comprender sus estructuras electrónicas {svg_10}. Esta comprensión puede ayudar en el desarrollo de materiales avanzados con las propiedades deseadas {svg_11}.

Ajuste de los rendimientos electrocatalíticos

La presencia de boro en el this compound juega un papel importante en el ajuste de los rendimientos electrocatalíticos {svg_12}. Este ajuste puede conducir al desarrollo de catalizadores avanzados con actividad y estabilidad superiores {svg_13}.

Mecanismo De Acción

Target of Action

Vanadium boride, also known as boranylidynevanadium or VB, is a member of the intermetallic borides family . These compounds are inorganic solids with rich bonding schemes and huge compositional and structural diversity . The primary targets of VB are the local electronic structures and surface adsorption properties, which it can modulate with high flexibility .

Mode of Action

VB interacts with its targets by modulating the local electronic structures and surface adsorption properties . This modulation provides great opportunities for the development of advanced catalysts with superior activity and stability . In the case of VB cluster cations, they can dehydrogenate methane under thermal collision conditions .

Biochemical Pathways

This process involves the cleavage of the C-H bond of methane, which is facilitated by the transition metal boride species .

Pharmacokinetics

It’s known that vb exhibits good dynamic stability, thermodynamic stability, and conductivity .

Result of Action

The result of VB’s action is the activation of methane, a stable alkane molecule . This activation is achieved through the dehydrogenation of methane under thermal collision conditions . Furthermore, VB has been found to have a very low Na ion diffusion barrier, which represents the ultrahigh ion diffusion rate of Na ions on the surface of VB .

Action Environment

The action of VB is influenced by environmental factors such as temperature. For instance, the molten-air battery, which uses VB as an anode, requires high-temperature operation . Additionally, the reactivity of VB can be enhanced by the polarization of the B3 moiety in VB3+ by the V+ cation .

Safety and Hazards

VB is harmful if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

boranylidynevanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVPWTYQZMLSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

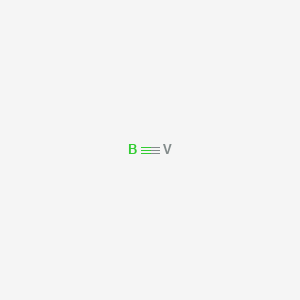

B#[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12045-27-1, 12007-37-3, 12653-88-2 | |

| Record name | Vanadium boride (VB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium boride (VB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium boride (VB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

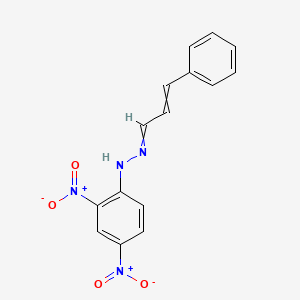

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)